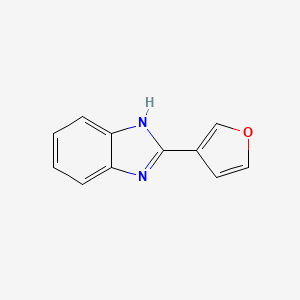

2-(furan-3-yl)-1H-1,3-benzodiazole

描述

Structure

3D Structure

属性

IUPAC Name |

2-(furan-3-yl)-1H-benzimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8N2O/c1-2-4-10-9(3-1)12-11(13-10)8-5-6-14-7-8/h1-7H,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWLRSTOWOUHFQP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)NC(=N2)C3=COC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40314431 | |

| Record name | 2-(furan-3-yl)-1H-1,3-benzodiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40314431 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3878-22-6 | |

| Record name | NSC283172 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=283172 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(furan-3-yl)-1H-1,3-benzodiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40314431 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Furan 3 Yl 1h 1,3 Benzodiazole

Conventional Synthetic Approaches to the 2-(furan-3-yl)-1H-1,3-benzodiazole Scaffold

Traditional methods for constructing the benzimidazole (B57391) ring system typically rely on the condensation of o-phenylenediamine (B120857) with a carbonyl-containing compound, followed by cyclization and aromatization.

The most direct and widely employed method for synthesizing this compound is the condensation reaction between o-phenylenediamine and 3-furancarboxaldehyde. This reaction is a classic example of forming the benzimidazole core. The process generally involves the initial formation of a Schiff base intermediate through the reaction of one of the amino groups of o-phenylenediamine with the aldehyde group of 3-furancarboxaldehyde. This is followed by an intramolecular cyclization where the second amino group attacks the imine carbon. The final step is an oxidative aromatization, often involving the elimination of two hydrogen atoms or a molecule of water, to yield the stable benzimidazole ring. researchgate.net This reaction is typically performed by heating the reactants under reflux in a suitable solvent, such as methanol (B129727) or ethanol, for several hours. nih.gov

The general mechanism proceeds as follows:

Schiff Base Formation: The aldehyde (3-furancarboxaldehyde) reacts with one amine of o-phenylenediamine.

Intramolecular Cyclization: The remaining amine group attacks the imine carbon, forming a dihydro-benzimidazole intermediate.

Aromatization: The intermediate undergoes oxidation (e.g., loss of H₂) or dehydration to form the final this compound product.

To enhance the efficiency of the cyclization reaction, various catalytic systems and optimized reaction conditions are employed. Heating under reflux is a standard condition to provide the necessary activation energy for the reaction. nih.gov

Polyphosphoric acid (PPA) is a frequently used catalyst in such syntheses. researchgate.net It serves as both a Brønsted acid catalyst and a powerful dehydrating agent, facilitating both the Schiff base formation and the subsequent intramolecular cyclization and dehydration steps. The use of PPA can often lead to higher yields and shorter reaction times compared to non-catalyzed thermal reactions. Other catalysts, such as inorganic acids, Lewis acids, and various heterogeneous catalysts, have also been explored to improve reaction outcomes. For instance, nanocatalysts have been shown to be effective in synthesizing related benzimidazole derivatives. researchgate.net

Below is a table summarizing typical conventional reaction conditions.

| Catalyst/Condition | Precursors | Solvent | Key Advantages |

| Reflux | o-phenylenediamine, 3-furancarboxaldehyde | Methanol/Ethanol | Simple, widely used thermal method. nih.gov |

| Polyphosphoric Acid (PPA) | o-phenylenediamine, 3-furancarboxaldehyde | None (PPA as solvent) | Acts as both catalyst and dehydrating agent, often improving yields. researchgate.net |

| Cu(II) Nanocatalyst | o-phenylenediamines, Furan-2-carboxaldehydes | Ethanol | High efficiency, catalyst can be recycled. researchgate.net |

| Cerium(IV) Ammonium Nitrate | o-phenylenediamines, Furan-2-carboxaldehydes | Ethanol (Ultrasonic) | Inexpensive catalyst, rapid reaction under ultrasonic conditions. researchgate.net |

Advanced and Sustainable Synthesis of this compound

In line with the growing emphasis on efficiency and environmental responsibility, modern synthetic chemistry has introduced advanced techniques for the preparation of benzimidazole derivatives.

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. For the synthesis of benzimidazole derivatives, microwave irradiation can dramatically reduce reaction times from hours to mere minutes while often improving product yields. researchgate.netarkat-usa.org This technique efficiently transfers energy directly to the reactant molecules, leading to rapid heating and enhanced reaction rates. scispace.comnih.gov The synthesis of this compound via the condensation of o-phenylenediamine and 3-furancarboxaldehyde can be significantly expedited using this method, sometimes even under solvent-free conditions, which further enhances its green credentials. arkat-usa.org

A comparative table highlights the advantages of microwave-assisted synthesis.

| Method | Reaction Time | Yield | Conditions |

| Conventional Heating | 5 hours | 61% | Reflux in ethanol. scispace.com |

| Microwave Irradiation | 6 minutes | Often higher than conventional | Solventless or in a minimal amount of a high-boiling solvent. arkat-usa.org |

For the large-scale industrial production of this compound, traditional batch processing presents challenges related to safety, scalability, and process control. acs.orgyoutube.com Continuous flow chemistry offers a compelling alternative. rsc.orgresearchgate.net In a flow reactor, reactants are continuously pumped through a heated tube or microreactor where the reaction occurs. This technology provides several key advantages for industrial applications:

Enhanced Safety: Only small volumes of reactants are present in the reaction zone at any given time, minimizing the risks associated with handling large quantities of hazardous materials and controlling exothermic reactions. acs.orgyoutube.com

Superior Process Control: Precise control over parameters such as temperature, pressure, and residence time allows for fine-tuning the reaction to maximize yield and minimize impurities. rsc.org

Improved Efficiency: Continuous flow systems offer superior heat and mass transfer compared to batch reactors, leading to faster and more efficient reactions. acs.org

Scalability: Scaling up production is achieved by running the system for a longer duration or by "numbering up" (using multiple reactors in parallel), which is often simpler than scaling up batch reactors. rsc.org

The development of a continuous flow process for benzimidazole synthesis represents a significant step towards a more practical, efficient, and industrially relevant manufacturing method. rsc.org

The principles of green chemistry are increasingly being integrated into the synthesis of heterocyclic compounds to minimize environmental impact. mdpi.comresearchgate.net For the preparation of this compound, this involves several strategies:

Use of Green Solvents: Replacing traditional volatile organic compounds (VOCs) with environmentally benign solvents like water or glycerol. rsc.orgnih.gov These solvents are non-toxic, non-flammable, and often recyclable.

Development of Recyclable Catalysts: Employing heterogeneous or reusable catalysts that can be easily separated from the reaction mixture and used in subsequent batches, reducing waste and cost. mdpi.com

Catalyst-Free Reactions: Designing synthetic routes that proceed efficiently without the need for a catalyst, which simplifies purification and eliminates waste from spent catalysts. nih.gov

By adopting these principles, the synthesis of this compound can be made more sustainable, safer, and economically viable. rsc.orgnih.gov

Spectroscopic and Crystallographic Characterization of 2 Furan 3 Yl 1h 1,3 Benzodiazole

Advanced Spectroscopic Analyses of 2-(furan-3-yl)-1H-1,3-benzodiazole

Spectroscopic methods provide detailed information regarding the molecular structure, bonding, and electronic properties of this compound.

NMR spectroscopy is a powerful tool for mapping the carbon and hydrogen framework of a molecule. The expected spectra for this compound are discussed below.

¹H NMR Spectroscopy: The proton NMR spectrum is anticipated to show distinct signals for the protons on both the benzimidazole (B57391) and furan (B31954) rings. The benzimidazole moiety typically displays a complex second-order splitting pattern for its four aromatic protons, often appearing as two multiplets in the range of δ 7.20–7.80 ppm. The N-H proton of the imidazole (B134444) ring is expected to appear as a broad singlet at a downfield chemical shift, typically above δ 12.0 ppm, due to hydrogen bonding and tautomerism.

The furan-3-yl substituent presents a unique three-proton system. The proton at the C2 position of the furan ring is expected to be the most downfield of the furan protons, appearing as a multiplet. The protons at the C4 and C5 positions will also appear as multiplets, with chemical shifts and coupling constants characteristic of 3-substituted furans.

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity |

| Benzimidazole N-H | > 12.0 | Broad Singlet (br s) |

| Benzimidazole H-4/H-7 | ~7.60–7.80 | Multiplet (m) |

| Benzimidazole H-5/H-6 | ~7.20–7.40 | Multiplet (m) |

| Furan H-2 | ~8.00–8.20 | Multiplet (m) |

| Furan H-5 | ~7.50–7.70 | Multiplet (m) |

| Furan H-4 | ~6.70–6.90 | Multiplet (m) |

¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum is expected to display nine distinct signals for the aromatic carbons, as the benzimidazole carbons C-3a/C-7a and C-4/C-7, as well as C-5/C-6, may be non-equivalent depending on the rate of tautomerization. The C-2 carbon of the benzimidazole ring, being directly attached to the furan ring and two nitrogen atoms, is anticipated to resonate significantly downfield, typically in the range of δ 150–155 ppm. rsc.org The carbons of the furan ring have characteristic shifts, with the oxygen-adjacent carbons appearing at lower field than the other carbons. rsc.org For 2-alkyl-substituted benzimidazoles, the C2 signal is generally shifted to higher frequencies by 10–15 ppm compared to the parent benzimidazole. mdpi.com

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

| Benzimidazole C-2 | 150.0–155.0 |

| Benzimidazole C-3a/C-7a | 135.0–144.0 |

| Benzimidazole C-4/C-7 | 110.0–120.0 |

| Benzimidazole C-5/C-6 | 121.0–125.0 |

| Furan C-2 | ~145.0 |

| Furan C-3 | ~115.0–120.0 |

| Furan C-4 | ~110.0 |

| Furan C-5 | ~140.0 |

Vibrational spectroscopy provides insight into the functional groups and bonding within the molecule. IR and Raman spectra are complementary, with different selection rules governing the activity of vibrational modes.

Infrared (IR) Spectroscopy: The IR spectrum is expected to be characterized by several key absorption bands. A broad band in the region of 3000–3400 cm⁻¹ can be attributed to the N-H stretching vibration of the imidazole ring, with its broadness indicating intermolecular hydrogen bonding. researchgate.net Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹. The region between 1400 and 1625 cm⁻¹ will contain multiple bands corresponding to the C=N and C=C stretching vibrations of the conjugated benzimidazole and furan rings. mdpi.com A characteristic C-O-C stretching band for the furan ring is also anticipated, typically appearing in the 1000–1250 cm⁻¹ region. globalresearchonline.netudayton.edu

Raman Spectroscopy: The Raman spectrum will complement the IR data. Aromatic ring stretching vibrations, particularly the symmetric "breathing" modes of the benzimidazole and furan rings, are often strong in the Raman spectrum. These typically appear in the 1300–1600 cm⁻¹ range. acs.org Low-frequency modes corresponding to skeletal vibrations and deformations of the fused ring system will also be observable.

| Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |

| N-H Stretch | 3000–3400 (broad) | Weak/Not observed |

| Aromatic C-H Stretch | 3050–3150 | 3050–3150 |

| C=N / C=C Stretch | 1400–1625 | 1400–1625 (strong) |

| Furan Ring C-O-C Stretch | 1000–1250 | Present |

| C-H In-plane Bend | 1000–1300 | 1000–1300 |

| C-H Out-of-plane Bend | 740–880 (strong) | Weak |

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. For this compound (C₁₁H₈N₂O), the calculated molecular weight is 184.19 g/mol . In electron ionization mass spectrometry (EI-MS), a prominent molecular ion peak (M⁺˙) at m/z = 184 is expected due to the stability of the aromatic system.

The fragmentation of 2-substituted benzimidazoles is well-documented. researchgate.netjournalijdr.com A common fragmentation pathway involves the loss of a hydrogen cyanide (HCN) molecule from the imidazole ring, which would lead to a fragment ion at m/z = 157. Another likely fragmentation involves the cleavage of the bond between the benzimidazole and furan rings. This could result in charged fragments corresponding to the benzimidazolyl cation (m/z = 117) or the furan-3-yl cation (m/z = 67). The stability of the molecular ion often results in it being the base peak in the spectrum. researchgate.net

These techniques probe the electronic transitions within the molecule and are sensitive to the extent of conjugation.

UV-Vis Spectroscopy: The UV-Vis absorption spectrum of this compound in a solvent like ethanol or methanol (B129727) is expected to show intense absorption bands in the ultraviolet region. These absorptions arise from π → π* electronic transitions within the conjugated system formed by the fused benzimidazole and furan rings. Typically, 2-arylbenzimidazoles exhibit two main absorption bands: one at shorter wavelengths (around 240–280 nm) and a more intense, longer-wavelength band (around 300–340 nm). nih.gov The position of these bands can be influenced by solvent polarity.

Fluorescence Spectroscopy: Many 2-arylbenzimidazole derivatives are known to be fluorescent, emitting light upon excitation at their absorption wavelength. rsc.org This fluorescence is often associated with an intramolecular charge transfer (ICT) character in the excited state. rsc.org It is anticipated that this compound will exhibit fluorescence, likely emitting in the near-UV or blue region of the spectrum (350–450 nm). The emission wavelength and quantum yield are sensitive to solvent polarity, with more polar solvents often causing a red-shift (a shift to longer wavelengths) in the emission spectrum. rsc.org

X-ray Crystallography and Solid-State Structural Elucidation of Benzimidazole Derivatives

While a specific crystal structure for this compound is not available, its solid-state characteristics can be reliably predicted based on extensive studies of similar benzimidazole derivatives. researchgate.netopenresearchlibrary.org

Single-crystal X-ray diffraction would provide definitive proof of the molecular structure, including precise bond lengths, bond angles, and the three-dimensional arrangement of molecules in the crystal lattice.

Molecular Geometry: The benzimidazole core is expected to be nearly planar. researchgate.net The furan ring would be attached at the C2 position, and there will be a specific dihedral angle between the planes of the benzimidazole and furan rings. In many 2-aryl benzimidazoles, this angle is non-zero, indicating a twisted conformation in the solid state to minimize steric hindrance. iucr.org

Intermolecular Interactions: The crystal packing is expected to be dominated by a combination of hydrogen bonding and π–π stacking interactions. rsc.org The N-H group of the imidazole ring can act as a hydrogen bond donor, while the imine nitrogen (-N=) can act as an acceptor, leading to the formation of hydrogen-bonded chains or dimers. researchgate.net Additionally, the planar aromatic surfaces of the benzimidazole and furan rings facilitate π–π stacking interactions, where molecules align in parallel or offset arrangements. researchgate.net These interactions, with typical centroid-to-centroid distances of 3.5–4.0 Å, play a crucial role in stabilizing the crystal lattice. researchgate.net

| Parameter | Expected Characteristic | Reference |

| Crystal System | Monoclinic or Orthorhombic | Common for benzimidazole derivatives |

| Space Group | Centrosymmetric (e.g., P2₁/n, P2₁/c) | Common for organic molecules |

| Key Interactions | N-H···N Hydrogen Bonding | researchgate.net |

| π–π Stacking | rsc.orgresearchgate.net | |

| Planarity | Benzimidazole core is nearly planar | researchgate.net |

| Dihedral Angle | Non-zero angle between furan and benzimidazole planes | iucr.org |

Analysis of Intermolecular Interactions and Crystal Packing of this compound and Related Structures

A detailed crystallographic analysis of this compound is not extensively available in the reviewed literature. However, the crystal structure of a closely related compound, 1-cyclohexyl-2-(furan-3-yl)-1H-benzimidazole-5-carboxylic acid, provides significant insights into the potential intermolecular interactions and crystal packing that may be exhibited by this compound. nih.gov

The asymmetric unit of 1-cyclohexyl-2-(furan-3-yl)-1H-benzimidazole-5-carboxylic acid contains two independent molecules. nih.gov The benzimidazole ring system in both molecules is nearly planar. The furan ring, however, is rotated out of the plane of the benzimidazole system, with dihedral angles of 43.85(15)° and -21.07(9)° for the two molecules, respectively. nih.gov This non-planar conformation is a key feature of its three-dimensional structure.

The crystal packing is primarily dictated by intermolecular hydrogen bonding. Specifically, O—H⋯N hydrogen bonds link the molecules into infinite chains. nih.gov These interactions occur between the carboxylic acid's hydroxyl group (the donor) and the nitrogen atom of the imidazole ring of an adjacent molecule (the acceptor).

While direct π-π stacking interactions are not the dominant feature in the crystal packing of this particular derivative, the presence of aromatic furan and benzimidazole rings suggests that such interactions could be significant in the packing of this compound itself, which lacks the bulky cyclohexyl and hydrogen-bonding carboxylic acid substituents. In other furan-substituted benzimidazoles, π-π interactions involving the benzene (B151609), imidazole, and furan rings have been observed to play a role in the crystal assembly.

The crystallographic data for 1-cyclohexyl-2-(furan-3-yl)-1H-benzimidazole-5-carboxylic acid is summarized in the table below.

| Crystal Data for 1-cyclohexyl-2-(furan-3-yl)-1H-benzimidazole-5-carboxylic acid | |

| Chemical Formula | C₁₈H₁₈N₂O₃ |

| Molecular Weight | 310.34 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a | 9.1402(3) Å |

| b | 11.2446(3) Å |

| c | 15.6061(5) Å |

| β | 101.334(2)° |

| Volume | 1572.68(8) ų |

| Z | 4 |

This data provides a foundational understanding of how a 2-(furan-3-yl)-benzimidazole core can arrange in the solid state, with hydrogen bonding playing a critical role in defining the supramolecular architecture. For the parent compound, this compound, it is plausible that N—H⋯N hydrogen bonds between the imidazole moieties of adjacent molecules would be a primary organizing force in its crystal structure, complemented by π-π stacking and C—H⋯π interactions.

Computational Chemistry and Theoretical Insights into 2 Furan 3 Yl 1h 1,3 Benzodiazole

Electronic Structure and Molecular Geometry of 2-(furan-3-yl)-1H-1,3-benzodiazole

A theoretical investigation into the electronic structure and molecular geometry of This compound would be foundational to understanding its chemical behavior. Such studies typically employ sophisticated computational methods to predict molecular properties at the atomic level.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For This compound , DFT calculations would be instrumental in determining its optimized molecular geometry, including bond lengths, bond angles, and dihedral angles. This would provide a three-dimensional representation of the molecule in its most stable energetic state. Furthermore, DFT is used to calculate various electronic properties such as total energy, dipole moment, and the distribution of electron density. While studies on other benzimidazole (B57391) derivatives have utilized DFT for these purposes, specific data for the title compound is not available. researchgate.netnih.gov

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) analysis, which examines the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial for understanding a molecule's reactivity and electronic properties. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. A smaller gap generally suggests a more reactive molecule. For This compound , FMO analysis would map the distribution of these orbitals, indicating likely sites for electrophilic and nucleophilic attack. This analysis is a common feature in the computational study of heterocyclic compounds, though specific HOMO-LUMO energy values and orbital distributions for This compound are not documented. researchgate.net

Molecular Electrostatic Potential (MEP) Surface Investigation

The Molecular Electrostatic Potential (MEP) surface provides a visual representation of the charge distribution within a molecule. It maps the electrostatic potential onto the electron density surface, with different colors indicating regions of positive, negative, and neutral potential. An MEP analysis of This compound would identify the electron-rich and electron-poor regions, offering insights into its intermolecular interactions and reactivity. For instance, nucleophilic and electrophilic attack sites can be predicted from the MEP surface. Although a standard procedure in computational chemistry, MEP surfaces for This compound have not been published. researchgate.net

Photophysical Properties from Theoretical Models of this compound

The photophysical properties of a molecule, such as its absorption and emission of light, can be predicted using advanced theoretical models. These insights are particularly valuable for applications in materials science and photochemistry.

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Excitations

Time-Dependent Density Functional Theory (TD-DFT) is the primary method for studying the excited states of molecules and predicting their electronic absorption spectra. By calculating the energies of vertical excitations from the ground state to various excited states, TD-DFT can predict the wavelengths of maximum absorption (λmax). This information is crucial for understanding how This compound would interact with light. Studies on related benzimidazole derivatives have successfully used TD-DFT to elucidate their photophysical behavior, but such data is absent for the specific compound . nih.govnih.gov

Quantum Chemical Parameters in Photophysical Behavior

Several quantum chemical parameters, derived from computational models, are vital for a comprehensive understanding of a molecule's photophysical behavior. These include oscillator strength, which indicates the probability of an electronic transition, and the characterization of excited states (e.g., n→π* or π→π* transitions). For This compound , these parameters would explain the nature of its electronic transitions and potential for fluorescence or phosphorescence. Without dedicated computational studies, these parameters remain undetermined. nih.gov

Reactivity and Intermolecular Interaction Studies of this compound

Computational chemistry provides a powerful lens for examining the reactivity and non-covalent interactions that govern the behavior of this compound at a molecular level. These theoretical approaches allow for the prediction of reaction pathways and the quantification of stabilizing intermolecular forces.

Theoretical Prediction of Chemical Reactivity Pathways

The reactivity of this compound is intrinsically linked to the electronic distribution across its molecular framework. The furan (B31954) ring, an electron-rich aromatic system, and the benzimidazole moiety, with its own distinct electronic characteristics, create a molecule with multiple potential sites for chemical reactions.

Theoretical studies on related furan-substituted benzimidazoles suggest that oxidation and reduction reactions are primary transformation pathways. For instance, the furan ring is susceptible to oxidation, which could lead to the formation of furan-3-carboxylic acid derivatives. Conversely, the benzimidazole ring can undergo reduction to yield dihydrobenzodiazole derivatives. The specific reagents and conditions for these transformations can be modeled computationally to predict reaction feasibility and optimize experimental setups. Common oxidizing agents might include potassium permanganate (B83412) or chromium trioxide, while reduction could be achieved through catalytic hydrogenation.

The prediction of reactivity also involves the analysis of molecular orbital energies, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and localization of these frontier orbitals indicate the most probable sites for electrophilic and nucleophilic attack, respectively, offering a more nuanced understanding of the molecule's chemical behavior.

Calculation of Intermolecular Interaction Energies (e.g., C-H···π, π-π)

The solid-state architecture and biological interactions of this compound are significantly influenced by a variety of non-covalent interactions. Computational methods, particularly Density Functional Theory (DFT), are instrumental in quantifying the energies of these weak forces, such as C-H···π and π-π stacking interactions.

These interactions play a pivotal role in the supramolecular assembly of the molecules in a crystalline lattice. The geometry of these interactions, including inter-centroid distances and slip angles between aromatic rings, can be precisely modeled. It is the interplay of these forces that dictates the final crystal packing and can influence physical properties such as melting point and solubility.

Chemical Reactivity and Derivatization Strategies of 2 Furan 3 Yl 1h 1,3 Benzodiazole

Core Scaffold Reactivity of 2-(furan-3-yl)-1H-1,3-benzodiazole

The inherent reactivity of the this compound scaffold provides several avenues for chemical transformation, targeting either the furan (B31954) or the benzimidazole (B57391) portion of the molecule.

Oxidation Pathways of the Furan Moiety

The furan ring in this compound is susceptible to oxidation, a reaction that can lead to ring-opening or the formation of various oxidized derivatives. researchgate.net The specific outcome of the oxidation is highly dependent on the oxidizing agent and the reaction conditions employed. For instance, strong oxidizing agents like potassium permanganate (B83412) or chromium trioxide under acidic conditions can lead to the cleavage of the furan ring, potentially forming furan-3-carboxylic acid derivatives.

In more controlled oxidations, the furan ring can be converted into a 1,4-dicarbonyl compound through processes like treatment with singlet oxygen, which proceeds via an endoperoxide intermediate. nih.govrsc.org This transformation is a versatile synthetic tool, as the resulting dicarbonyl moiety can undergo further reactions. nih.govrsc.orgresearchgate.net For example, catalytic oxidation using Mn(III)/Co(II) catalysts in the presence of oxygen can open the furan ring to form a 1,4-dicarbonyl intermediate, which can then cyclize to produce other heterocyclic structures like 4-hydroxy-2-cyclohexen-1-ones. nih.govrsc.orgresearchgate.net The general susceptibility of furan and its derivatives to oxidation underscores the need for careful selection of reagents when performing other chemical transformations on the this compound molecule to avoid unintended reactions at the furan moiety. google.com

Table 1: Oxidation Reactions of the Furan Moiety

| Oxidizing Agent/System | Product Type | Reference |

| Potassium permanganate | Furan-3-carboxylic acid derivatives | |

| Chromium trioxide | Furan-3-carboxylic acid derivatives | |

| Singlet oxygen | 1,4-dicarbonyl compounds | nih.gov |

| Mn(III)/Co(II) catalysts / O₂ | 4-hydroxy-2-cyclohexen-1-ones | nih.govrsc.orgresearchgate.net |

Reduction Pathways of the Benzodiazole Ring

The benzimidazole ring of this compound can undergo reduction, typically targeting the imidazole (B134444) portion of the fused ring system. A common method for this transformation is catalytic hydrogenation. Using a catalyst such as palladium on carbon (Pd/C), the benzimidazole ring can be reduced to form dihydrobenzodiazole derivatives. This process involves the addition of hydrogen atoms across the double bonds of the imidazole ring.

More recently, novel methods for transformations involving the benzimidazole core have been developed. For instance, a SnCl₂-promoted tandem reaction has been reported for the synthesis of 1-(phenylsulfonyl)-1H-benzimidazoles from N-(2-nitrophenyl)benzenesulfonamide, which involves the reduction of a nitro group followed by cyclization. acs.org While not a direct reduction of the benzimidazole ring itself, this demonstrates the utility of reduction reactions in the synthesis of functionalized benzimidazole derivatives. The specific conditions of the reduction, including the choice of catalyst, solvent, and hydrogen pressure, can influence the extent of reduction and the final product obtained.

Electrophilic and Nucleophilic Substitution Reactions

The this compound scaffold presents multiple sites for both electrophilic and nucleophilic substitution reactions, primarily on the electron-rich furan and benzimidazole rings.

Electrophilic Substitution:

The furan ring is highly activated towards electrophilic substitution due to its π-rich nature, with reactions proceeding significantly faster than in benzene (B151609). chemicalbook.com Electrophilic attack preferentially occurs at the C2 and C5 positions, as the resulting carbocation intermediates are better stabilized by resonance. chemicalbook.comyoutube.com While the parent compound is 2-substituted, the remaining positions on the furan ring (C4 and C5) are potential sites for electrophilic attack. Common electrophilic substitution reactions for furans include nitration, sulfonation, halogenation, and Friedel-Crafts reactions. youtube.com For instance, nitration can be achieved using reagents like acetyl nitrate, and sulfonation can be carried out with a sulfur trioxide-pyridine complex. youtube.com

The benzimidazole ring can also undergo electrophilic substitution, although it is generally less reactive than the furan ring. The position of substitution on the benzene portion of the benzimidazole ring is influenced by the directing effects of the fused imidazole ring and any existing substituents.

Nucleophilic Substitution:

Nucleophilic aromatic substitution (SNAᵣ) on the benzimidazole ring is also possible, particularly when the ring is substituted with electron-withdrawing groups or when a good leaving group is present. While less common for the parent benzimidazole, derivatization strategies can introduce leaving groups to facilitate nucleophilic attack. For example, studies on other heterocyclic systems like purines have shown that a 1,2,3-triazolyl group can act as a leaving group for SNAᵣ reactions with O- and C-nucleophiles. beilstein-journals.org This suggests that similar strategies could potentially be applied to the benzimidazole scaffold of this compound to introduce a variety of functional groups.

Functionalization and Analog Synthesis of this compound

The reactivity of the core scaffold provides a foundation for the synthesis of a wide array of analogs through functionalization of the heterocyclic rings.

Chemical Modifications of the Heterocyclic Rings for Diverse Chemical Entities

The furan and benzimidazole rings of this compound can be chemically modified to create a diverse range of chemical entities. For the furan ring, modifications can include substitution reactions as previously discussed, or more complex transformations. For instance, the furan ring can be replaced with other heterocyclic linkers like thiophene (B33073) or selenophene (B38918) to investigate the impact on biological activity. nih.gov

The benzimidazole ring offers numerous possibilities for modification. The nitrogen atoms of the imidazole moiety are key sites for functionalization. The N-H proton is acidic and can be deprotonated to allow for N-alkylation or N-arylation, introducing a wide variety of substituents at the N1 position. researchgate.net This has been a common strategy in the development of new benzimidazole-based compounds. researchgate.net Furthermore, the benzene portion of the benzimidazole ring can be substituted to modulate the electronic and steric properties of the molecule. nih.gov

Table 2: Examples of Chemical Modifications

| Ring Modified | Type of Modification | Reagents/Conditions | Resulting Structure | Reference |

| Furan | Replacement with Thiophene | Stille coupling | Thiophene-linked benzimidazole | nih.gov |

| Benzimidazole | N-alkylation/N-arylation | Alkyl/aryl halides, base | N-substituted benzimidazole | researchgate.net |

| Benzimidazole | Substitution on benzene ring | Various electrophilic reagents | Substituted benzimidazole | nih.gov |

Design and Synthesis of Novel Substituted Benzimidazole Derivatives

The design and synthesis of novel substituted benzimidazole derivatives is a significant area of research, driven by the wide range of biological activities associated with this scaffold. researchgate.netnih.gov Synthetic strategies often involve the condensation of an o-phenylenediamine (B120857) with a carboxylic acid or aldehyde. orientjchem.org For the synthesis of this compound itself, furan-3-carbaldehyde would be condensed with o-phenylenediamine.

To generate novel derivatives, substituted o-phenylenediamines or modified furan aldehydes can be used as starting materials. This approach allows for the introduction of various functional groups onto the benzimidazole and furan rings, respectively. nih.gov For example, a series of 2-substituted benzimidazole derivatives were synthesized by reacting o-phenylenediamine with different aldehydes, followed by oxidation.

Another powerful approach is the post-synthetic modification of the pre-formed this compound scaffold. As discussed, the N-H of the imidazole ring is a prime target for introducing diversity. researchgate.net Microwave-assisted synthesis has also been employed to improve the efficiency of these reactions. researchgate.net The design of these novel derivatives is often guided by structure-activity relationship (SAR) studies, which aim to understand how different substituents influence the biological properties of the molecule. acs.org This rational design approach, coupled with versatile synthetic methodologies, continues to expand the chemical space of benzimidazole derivatives for various applications. rsc.orgnih.gov

Advanced Materials Science Applications of 2 Furan 3 Yl 1h 1,3 Benzodiazole

Optoelectronic Materials Derived from 2-(furan-3-yl)-1H-1,3-benzodiazole

The combination of electron-donating and electron-accepting moieties within a single molecule is a cornerstone of designing advanced optoelectronic materials. Benzimidazole (B57391) derivatives are noted for their high electron affinity and favorable electrical and optical properties, which have led to their investigation in various optical and electronic fields. researchgate.net When conjugated with other aromatic systems like furan (B31954), these molecules can exhibit tunable properties suitable for applications in organic electronics.

Development of Organic Semiconductors

Organic semiconductors form the basis of next-generation electronic devices, offering advantages such as flexibility, low cost, and solution processability. The performance of these materials is intrinsically linked to their molecular structure, which influences molecular packing, charge mobility, and electronic band gaps. The benzimidazole core is recognized for its electron-transporting capabilities. nih.gov

Derivatives of benzimidazole are explored as components in organic semiconductors for devices like organic thin-film transistors (OTFTs). For instance, benzothiadiazole derivatives, which are structurally related to benzimidazoles, have been synthesized and characterized as p-channel semiconductors with significant charge carrier mobilities and high on/off current ratios. nih.gov The incorporation of aromatic units like furan can further modulate the electronic properties. Furan's role as an electron-donor π-bridge can lead to red-shifted absorption spectra and lower optical band gaps, which are desirable properties for semiconductor materials. researchgate.net While specific semiconductor performance data for this compound is not extensively documented, the foundational properties of its constituent parts suggest its potential in this area.

Applications in Light-Emitting Diodes (LEDs)

Organic light-emitting diodes (OLEDs) are a major application for advanced organic materials. The efficiency and color purity of OLEDs depend on the properties of the materials used in the emissive and charge-transporting layers. Benzimidazole-based molecules are frequently employed as host materials in the emissive layer of OLEDs due to their high triplet energy levels and electron-transporting characteristics. nih.govacs.org

Chemosensing Technologies Utilizing this compound

Fluorescent chemosensors are molecules designed to signal the presence of specific analytes, such as metal ions, through a change in their optical properties, typically fluorescence. The benzimidazole scaffold is an excellent platform for designing such sensors due to its inherent fluorescence and the presence of nitrogen atoms that can act as binding sites for analytes.

Design Principles of Optical and Fluorescent Chemosensors

The fundamental design of a fluorescent chemosensor involves integrating a fluorophore (the signaling unit) with a receptor (the binding unit). When the receptor binds to a target analyte, it induces a change in the electronic structure of the fluorophore, leading to a detectable change in the fluorescence signal. This can manifest as an increase ("turn-on"), decrease ("turn-off"), or shift in the emission wavelength (ratiometric). rsc.orgresearchgate.net

Mechanisms such as photoinduced electron transfer (PET), intramolecular charge transfer (ICT), and excited-state intramolecular proton-transfer (ESIPT) are often exploited in sensor design. researchgate.net For benzimidazole-based sensors, the nitrogen atoms in the imidazole (B134444) ring can coordinate with metal ions, disrupting these photophysical processes. For example, the binding of a metal ion can inhibit the ESIPT process, leading to quenching of the natural fluorescence of the molecule. rsc.orgresearchgate.net

Selective Ion Recognition (e.g., Cu²⁺, Cr³⁺) by Furan-Benzimidazole Hybrids

The selective detection of metal ions is crucial for environmental monitoring and biological imaging. Copper (Cu²⁺) is an essential trace element but is toxic at high concentrations, making the development of selective Cu²⁺ sensors particularly important. Benzimidazole derivatives have demonstrated high selectivity for Cu²⁺ ions. rsc.orgresearchgate.netelsevierpure.com

The sensing mechanism often involves the coordination of Cu²⁺ with the nitrogen atoms of the benzimidazole ring, which effectively quenches the sensor's fluorescence. This "turn-off" response can be highly selective for Cu²⁺ even in the presence of other competing metal ions. rsc.orgelsevierpure.com While research specifically detailing this compound as a sensor for Cu²⁺ or Cr³⁺ is limited, the established affinity of the benzimidazole core for Cu²⁺ suggests that furan-benzimidazole hybrids are promising candidates for this application. The furan moiety could further influence the sensor's selectivity and photophysical response.

Performance Characteristics of Chemosensors (e.g., Association Constants, Limit of Detection, Selectivity, Recyclability)

The performance of a chemosensor is quantified by several key metrics. The limit of detection (LOD) defines the lowest concentration of an analyte that can be reliably detected. Selectivity refers to the sensor's ability to respond to the target analyte in the presence of other potentially interfering species. The association constant (Kₐ) measures the binding affinity between the sensor and the analyte. Recyclability indicates whether the sensor can be reused after detecting the analyte.

For benzimidazole-based fluorescent sensors targeting Cu²⁺, these performance characteristics have been documented. For instance, a 2,6-dibenzoimidazolyl-4-methoxyphenol conjugate (BBMP) was developed as a fluorescent chemosensor that exhibited a "turn-off" response to Cu²⁺. rsc.orgresearchgate.net The binding stoichiometry is often determined using methods like Job's plot analysis. rsc.orgresearchgate.net

Below is a table summarizing the performance characteristics of an example benzimidazole-based chemosensor for Cu²⁺, illustrating the typical metrics evaluated for such systems.

| Parameter | Value | Reference |

| Analyte | Cu²⁺ | rsc.orgresearchgate.net |

| Response | Fluorescence Quenching ("Turn-off") | rsc.orgresearchgate.net |

| Linear Range | 0–5 µM | rsc.orgresearchgate.net |

| Limit of Detection (LOD) | 0.16 µM | rsc.orgresearchgate.net |

| Binding Stoichiometry (Sensor:Cu²⁺) | 2:1 | rsc.orgresearchgate.net |

| Solvent System | Tris-HCl buffer (70% THF, pH = 7.4) | rsc.orgresearchgate.net |

These data highlight the high sensitivity and low detection limits that can be achieved with benzimidazole-based chemosensors. rsc.orgresearchgate.net The development of a this compound-based sensor would likely target similar or improved performance metrics.

Biological Activity and Mechanistic Investigations of 2 Furan 3 Yl 1h 1,3 Benzodiazole and Its Derivatives

Antimicrobial Research on 2-(furan-3-yl)-1H-1,3-benzodiazole

The antimicrobial potential of benzimidazole (B57391) derivatives has been widely explored, with many compounds demonstrating efficacy against a range of microbial pathogens. researchgate.net Research into furan-containing benzimidazole derivatives, in particular, has shown promising results in the development of new antimicrobial agents. nih.gov

In vitro Efficacy against Pathogens

While specific studies focusing exclusively on the in vitro efficacy of this compound against a comprehensive panel of pathogens are limited, the broader class of 2-substituted-1H-benzimidazole derivatives has demonstrated potent antimicrobial activity. For instance, some derivatives have shown significant efficacy against Gram-negative bacteria such as Pseudomonas aeruginosa, Escherichia coli, and Salmonella typhi, as well as the fungus Candida albicans. nih.gov In contrast, these compounds were found to be inactive against the Gram-positive bacterium Staphylococcus aureus. nih.gov

Fluorinated benzimidazole derivatives have also been screened for their antimicrobial properties against various Gram-positive and Gram-negative bacteria and fungal strains, with some compounds showing good antibacterial and antifungal properties. acgpubs.orgnih.gov The presence and position of a fluorine atom on the phenyl ring attached to the benzimidazole moiety have been shown to influence the antimicrobial activity. nih.gov

A study on newly synthesized 2,5-disubstituted furan (B31954) derivatives with a benzimidazole nucleus evaluated their antibacterial activity against E. coli and S. aureus, as well as the eukaryotic model organism Saccharomyces cerevisiae. mdpi.com Several of these compounds exhibited promising antibacterial activity. mdpi.com

Minimum Inhibitory Concentration (MIC) Determinations against Microorganisms

Minimum Inhibitory Concentration (MIC) is a critical measure of a compound's antimicrobial potency. For a series of 2-substituted-1H-benzimidazole derivatives, potent activity was observed with MICs lower than 0.016 µg/mL against certain Gram-negative bacteria and Candida albicans. nih.gov

In studies involving fluorinated benzimidazole derivatives, specific MIC values have been determined. For example, a derivative with a meta-fluoro substitution on the phenyl ring displayed high activity against Gram-negative bacteria with an MIC of 31.25 μg/mL. acgpubs.org The same study reported good activity against B. subtilis with an MIC of 7.81 μg/mL for certain 2-(m-fluorophenyl)-benzimidazole derivatives. acgpubs.org

The following table provides illustrative MIC values for some benzimidazole derivatives against various microorganisms. It is important to note that this data is for related compounds and not specifically for this compound.

| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference |

| 2-substituted-1H-benzimidazoles | Pseudomonas aeruginosa | <0.016 | nih.gov |

| 2-substituted-1H-benzimidazoles | Escherichia coli | <0.016 | nih.gov |

| 2-substituted-1H-benzimidazoles | Salmonella typhi | <0.016 | nih.gov |

| 2-substituted-1H-benzimidazoles | Candida albicans | <0.016 | nih.gov |

| Fluorinated benzimidazole (meta-fluoro) | Gram-negative bacteria | 31.25 | acgpubs.org |

| 2-(m-fluorophenyl)-benzimidazole | Bacillus subtilis | 7.81 | acgpubs.org |

Anticancer and Antiproliferative Studies of this compound

The benzimidazole scaffold is a key component in several established anticancer drugs, and research continues to explore new derivatives for their potential in oncology. acs.org The investigation into furan-benzimidazole hybrids has shown them to be a promising avenue for the development of novel anticancer agents.

Evaluation in 2D and 3D Cell Culture Models

The evaluation of potential anticancer compounds often involves testing in both two-dimensional (2D) and three-dimensional (3D) cell culture models. A study on newly designed cyano, amidino, and acrylonitrile (B1666552) 2,5-disubstituted furan derivatives with a benzimidazole nucleus tested their antitumor activity using both 2D and 3D cell culture methods on human lung cancer cell lines A549, HCC827, and NCI-H358. nih.govmdpi.com The results indicated that these compounds generally showed higher antitumor activity in 2D assays compared to 3D assays. nih.gov Several of the tested compounds were identified as having the potential to halt cell proliferation. nih.govmdpi.com

Selective Inhibition of Tumor Cell Lines

A crucial aspect of cancer therapy is the selective inhibition of tumor cells with minimal toxicity to normal cells. Research on a (1H-pyrrol-1-yl)methyl-1H-benzoimidazole carbamate (B1207046) ester derivative, a structural analog of nocodazole, demonstrated potent inhibition of proliferation in two head and neck squamous cell carcinoma (HNSCC) cell lines, while showing no significant cytotoxic effects on human dermal fibroblasts and keratinocytes. mdpi.comsemanticscholar.org This selectivity is a highly desirable feature for a potential therapeutic agent. mdpi.comsemanticscholar.org

In another study, a series of 2-substituted-1H-benzimidazole derivatives were tested for their in vitro antitumor activity on the HeLa cervical carcinoma cell line. nih.gov Eight of the tested compounds displayed more potent cytotoxic effects than the standard drug doxorubicin, with IC50 values in the nanomolar range. nih.gov Specifically, compounds designated as 2c and 3c in the study showed the strongest cytotoxic effect with IC50 values of 15 and 13 nM, respectively. nih.gov

The table below presents IC50 values for some benzimidazole derivatives against various cancer cell lines, highlighting their cytotoxic potential. This data is for related compounds and not directly for this compound.

| Compound/Derivative | Cancer Cell Line | IC50 | Reference |

| Compound 2c (a 2-substituted-1H-benzimidazole) | HeLa (Cervical Carcinoma) | 15 nM | nih.gov |

| Compound 3c (a 2-substituted-1H-benzimidazole) | HeLa (Cervical Carcinoma) | 13 nM | nih.gov |

Enzyme and Receptor Interaction Mechanisms of this compound

Understanding the molecular interactions of a compound is key to elucidating its mechanism of action. For this compound, it is suggested that its biological effects may stem from its interaction with specific molecular targets such as enzymes or receptors. mdpi.com For instance, it has been proposed that this compound may interact with kappa opioid receptors and cyclooxygenase-2 (COX-2), which could be relevant for its potential in treating pain and inflammation. mdpi.com

The broader class of benzimidazole derivatives has been shown to interact with various biological targets. For example, some benzimidazole-based compounds are known to bind to the minor groove of DNA. acs.org The antitumor activity of certain benzimidazole derivatives is attributed to their ability to inhibit enzymes crucial for cancer cell survival and proliferation. acs.org

Furthermore, a novel thiazolo-triazolo-pyrimidine derivative containing a furan moiety, BTTP, has been identified as a selective adenosine (B11128) A(2A) receptor antagonist. nih.gov This compound demonstrated a strong interaction with the A(2A) receptor in silico and high affinity in radioligand receptor binding studies, suggesting its potential for the treatment of conditions like Parkinson's disease. nih.gov

Modulation of Biochemical Pathways via Molecular Interactions

Benzimidazole and benzothiazole (B30560) derivatives are recognized for their broad spectrum of biological activities, including antitumor, antimicrobial, antiviral, and anti-inflammatory properties. nih.gov These activities stem from their ability to interact with various biological macromolecules, thereby modulating biochemical pathways. For instance, newly synthesized 2,5-disubstituted furan derivatives bearing benzimidazole or benzothiazole nuclei have been evaluated for their antitumor and antimicrobial activities. nih.gov The general biological significance of benzimidazole derivatives suggests that they can serve as scaffolds for the design of novel drugs targeting a range of diseases. cbijournal.comwisdomlib.org

Binding and Activation/Inhibition with Specific Biological Targets (e.g., Kappa Opioid Receptors, COX-2)

The interaction of benzimidazole derivatives with specific biological targets is a key area of investigation for the development of new therapeutic agents.

While direct studies on this compound's interaction with kappa opioid receptors are not extensively documented, research on related heterocyclic structures provides valuable insights. For example, a series of triazole-based compounds have been investigated as kappa opioid receptor (KOR) agonists. unc.edu One such compound, triazole 1.1 [2-(4-(furan-2-ylmethyl)-5-((4-methyl-3-(trifluoromethyl)benzyl)thio)-4H-1,2,4-triazol-3-yl)pyridine], has been shown to produce antinociception and have antipruritic properties without causing sedation or dysphoria, common side effects of other KOR agonists. nih.gov This suggests that specific heterocyclic scaffolds can be designed to selectively activate KOR-mediated signaling pathways. The binding affinity of butorphanol, a synthetic opioid, for mu, kappa, and delta opioid receptors has also been characterized, highlighting the complex interactions of such molecules with opioid receptor systems. nih.gov

The cyclooxygenase (COX) enzymes, particularly COX-2, are important targets for anti-inflammatory drugs. While specific data for this compound is limited, studies on related benzimidazole and benzothiazole derivatives have shown significant COX inhibitory activity. For instance, a series of thiadiazole-benzothiazole hybrids were evaluated for their in vitro COX-1 and COX-2 inhibitory potential. dergipark.org.tr Compound 7 in this series was identified as the most potent and selective inhibitor of COX-1. dergipark.org.tr Furthermore, novel selective COX-2 inhibitors have been designed by tethering 1,2,3-triazole and benzenesulfonamide (B165840) pharmacophores to some NSAIDs, with some compounds showing higher in vitro COX-2 selectivity and inhibitory activity than celecoxib. nih.gov Other heterocyclic systems, such as pyrrolo[3,4-d]pyridazinone derivatives, have also been investigated as selective COX-2 inhibitors. mdpi.com In silico studies on furanone derivatives have also been conducted to identify potential COX-2 inhibitors. researchgate.net

Thymidylate Synthase Inhibition Studies for Related Benzimidazole Derivatives

AMP-Activated Protein Kinase (AMPK) Activation Mechanisms for Related Benzothiazole Derivatives

AMP-activated protein kinase (AMPK) is a key regulator of cellular energy homeostasis, and its activation is a therapeutic target for metabolic diseases like type 2 diabetes. nih.govnih.gov Several benzimidazole and benzothiazole derivatives have been identified as AMPK activators.

One study identified a novel benzimidazole derivative, 14d , bearing a 1-amino indanyl moiety, as a potent activator of the β2-AMPK isoform, which is important for glucose homeostasis. nih.gov This compound demonstrated dose-dependent activation of AMPK and blood-glucose-lowering effects in an animal model. Another benzimidazole derivative, the small-molecule 991, was found to enhance AMPK activity and glucose uptake in skeletal muscle. nih.gov Direct allosteric activators of AMPK, such as MK-8722, have also been shown to have antiviral activity against SARS-CoV-2 by modulating lipid metabolism and autophagy. biorxiv.org A patent for a heterocyclic derivative with AMPK activating effect further highlights the interest in this area. google.com

In silico Inhibitory Effects against Pancreatic α-Amylase and Intestinal α-Glucosidase for Related Compounds

Inhibitors of pancreatic α-amylase and intestinal α-glucosidase are effective in managing postprandial hyperglycemia in patients with type 2 diabetes. nih.gov In silico and in vitro studies have explored the potential of various heterocyclic compounds, including benzimidazole derivatives, as inhibitors of these enzymes.

A study on newly synthesized benzimidazole hydrazone derivatives identified several compounds with significant yeast α-glucosidase inhibitory activity. nih.govresearchgate.net Molecular docking studies were used to understand the interaction of these active compounds with the enzyme. nih.gov Similarly, in silico screening of flavonoid compounds has been used to identify potential inhibitors of both α-amylase and α-glucosidase. informaticsjournals.co.in Another in silico study focused on identifying polyphenol compounds as inhibitors of these digestive enzymes. nih.gov Furthermore, hybrid analogs of benzimidazole containing a thiazole (B1198619) moiety have been synthesized and tested for their ability to inhibit α-amylase and α-glucosidase. researchgate.net

DNA Interaction Studies of this compound

The interaction of small molecules with DNA can lead to various biological effects, including antitumor activity. The study of these interactions is crucial for the design of new therapeutic agents.

Binding Modes with Nucleic Acids (e.g., Calf Thymus DNA)

While specific studies on the interaction of this compound with calf thymus DNA (ctDNA) are not extensively reported, research on related furan-benzimidazole and furan-benzothiazole derivatives provides valuable information. A study on cyano, amidino, and acrylonitrile 2,5-disubstituted furan derivatives with either benzimidazole or benzothiazole nuclei investigated their binding to ctDNA and AT-DNA. nih.gov The results indicated that these compounds predominantly bind within the minor groove of AT-DNA, either as monomers or as dimers and higher-order aggregates. nih.gov The presence of a nitro group or chlorine atom in the furan-benzothiazole structures did not affect the binding mode with AT-DNA. nih.gov The study of how other molecules, such as benzo[a]pyrene (B130552) derivatives, modify and affect the template activity of calf thymus DNA further illustrates the diverse ways small molecules can interact with nucleic acids. nih.gov

Structure-Activity Relationship (SAR) Studies for this compound Analogs

The exploration of structure-activity relationships (SAR) is a critical component in medicinal chemistry, providing a framework for understanding how the chemical structure of a compound influences its biological activity. For the class of compounds related to this compound, SAR studies have been instrumental in identifying the key structural features that govern their efficacy, paving the way for the rational design of more potent and selective analogs.

Elucidation of Structural Determinants for Observed Biological Efficacy

Research into the SAR of 2-furanyl-1H-1,3-benzodiazole derivatives has revealed several critical structural determinants that modulate their biological activities, including their antitumor and antimicrobial properties. These studies have systematically investigated the impact of substituents on both the benzimidazole and furan rings.

A significant study explored the influence of different 5-membered heterocyclic rings (furan, pyrrole (B145914), and thiophene) at the 2-position of the benzimidazole scaffold, as well as the effect of substituents at the 5-position of the benzimidazole ring itself. The findings indicated that the nature of the heterocycle at the 2-position plays a crucial role in the observed biological activity. For instance, in terms of photoprotective properties against UVB radiation, the furan-containing derivative demonstrated superior activity compared to its pyrrole and thiophene (B33073) counterparts. mdpi.com

Furthermore, the substitution pattern on the benzimidazole ring has been shown to be a key factor. Specifically, the presence of a hydrogen atom at the 5-position of the benzimidazole ring was found to be more beneficial for antifungal activity against dermatophytes than an electron-withdrawing group at the same position. mdpi.com This highlights the importance of the electronic properties of the benzimidazole core in defining the biological profile of these compounds.

In another comprehensive study focusing on 2,5-disubstituted furan derivatives bearing a benzimidazole or benzothiazole nucleus, researchers elucidated the impact of various substituents on their antiproliferative and antimicrobial activities. mdpi.com The study revealed that, in general, benzothiazole derivatives exhibited more potent antitumor activity compared to the corresponding benzimidazole analogs. mdpi.com

Within the series of benzimidazole derivatives, the nature of the substituent on the furan ring and the type of amidine group were found to be critical for activity. For example, a nitro substituent on the furan ring was generally associated with improved antiproliferative activity compared to a chloro substituent. mdpi.com The type of amidine group also influenced the biological response. For instance, imidazolinyl-substituted derivatives showed different activity profiles compared to iso-propyl amidine-substituted analogs. mdpi.com

The following tables summarize the key research findings from these SAR studies, providing a detailed look at the structural modifications and their impact on biological efficacy.

Table 1: Influence of Heterocycle at Position 2 and Substituent at Position 5 of the Benzimidazole Ring on Biological Activity

| Compound Class | Heterocycle at Position 2 | Substituent at Position 5 | Observed Biological Efficacy |

| Benzimidazole Derivative | Furan | -H | Superior UVB protection compared to pyrrole and thiophene analogs. mdpi.com |

| Benzimidazole Derivative | Pyrrole | -H | Good antifungal activity. mdpi.com |

| Benzimidazole Derivative | Thiophene | -H | Moderate biological activity. |

| Benzimidazole Derivative | Furan | -COOH | Reduced antifungal activity compared to the -H substituted analog. mdpi.com |

| Benzimidazole Derivative | Furan | -SO3H | Reduced antifungal activity compared to the -H substituted analog. mdpi.com |

Table 2: Structure-Activity Relationship of 2,5-Disubstituted Furan-Benzimidazole/Benzothiazole Derivatives

| Compound Scaffold | Substituent on Furan Ring | Substituent on Benzimidazole/Benzothiazole | Key Biological Activity Findings |

| Benzothiazole | 5-(4-nitrophenyl) | 6-cyano | Potent antitumor and antibacterial activity. mdpi.com |

| Benzothiazole | 5-(4-chlorophenyl) | 6-cyano | Significant antitumor and antibacterial activity. mdpi.com |

| Benzimidazole | 5-(4-nitrophenyl) | Cyano | Moderate antitumor activity. mdpi.com |

| Benzimidazole | 5-(4-chlorophenyl) | Imidazolinyl | Selective activity towards certain cancer cell lines. mdpi.com |

| Benzothiazole | 5-(4-nitrophenyl) | iso-propyl amidine | Potent antitumor activity. mdpi.com |

| Benzothiazole | 5-(4-nitrophenyl) | imidazolinyl | More active than the corresponding iso-propyl amidine analog. mdpi.com |

These SAR studies collectively underscore the intricate relationship between the chemical architecture of this compound analogs and their biological functions. The position and nature of the furan ring, the type of substituents on the benzimidazole core, and the specific functional groups attached to the furan moiety all play a pivotal role in determining the potency and selectivity of these compounds. This knowledge is invaluable for the future design of novel derivatives with enhanced therapeutic potential.

Future Perspectives and Research Directions for 2 Furan 3 Yl 1h 1,3 Benzodiazole

Interdisciplinary Research Opportunities for Benzimidazole (B57391) Derivatives

The benzimidazole framework, a key component of 2-(furan-3-yl)-1H-1,3-benzodiazole, is a versatile heterocyclic unit that has found applications in both medicinal chemistry and materials science. rsc.org This opens up a wealth of interdisciplinary research avenues. The fusion of benzene (B151609) and imidazole (B134444) rings endows benzimidazole derivatives with a wide spectrum of biological activities, making them valuable in pharmaceutical research. uomustansiriyah.edu.iq Their unique structure allows for various chemical modifications, enhancing their versatility and functionality. uomustansiriyah.edu.iq

In the realm of medicinal chemistry, benzimidazole derivatives have demonstrated a remarkable array of pharmacological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties. uomustansiriyah.edu.iqijprs.com This broad bioactivity profile makes them attractive candidates for the development of new therapeutic agents. ijprs.com For instance, certain benzimidazole-salicylic acid derivatives have been shown to exhibit fluorescence properties suitable for bio-imaging and can act as modulators of enzyme activity. rsc.org

Beyond medicine, benzimidazole derivatives are making significant inroads into materials science. They are utilized in the development of chemosensors, crystal engineering, fluorescent materials, and corrosion inhibitors. rsc.org A patented invention, for example, utilizes benzimidazole derivatives to degrade toxic heavy metals into less harmful, insoluble forms. snu.edu.in This highlights the potential for these compounds in environmental remediation and the creation of novel functional materials. The ability of the benzimidazole nucleus to serve as a building block for important therapeutic compounds and as ligands in asymmetric catalysis further underscores its importance in synthetic organic chemistry. ijprs.comrsc.org

Emerging Synthetic Methodologies and Their Applicability

The synthesis of benzimidazole derivatives, including this compound, is a dynamic area of research with a continuous drive towards more efficient and environmentally friendly methods. rsc.org A common and well-established method involves the condensation reaction of o-phenylenediamine (B120857) with aldehydes. ijprs.com For the specific synthesis of this compound, 3-furancarboxaldehyde would be reacted with o-phenylenediamine, often facilitated by a catalyst like polyphosphoric acid under reflux conditions.

Recent advancements have focused on greener approaches, such as microwave-assisted synthesis. This technique has been shown to improve yields, shorten reaction times, and result in cleaner reaction profiles. wisdomlib.org The use of catalysts like cadmium oxide nanoparticles (CdO NPs) has also been explored to synthesize benzimidazole derivatives in high yields. uomustansiriyah.edu.iq These emerging methodologies offer promising alternatives to traditional synthetic routes, potentially providing more sustainable and economical pathways for the production of this compound and its analogues. The development of novel synthetic strategies remains a key focus for organic chemists, aiming for greater efficiency and accessibility to this important class of compounds. rsc.org

Advancements in Spectroscopic and Crystallographic Characterization

The precise elucidation of the molecular structure of this compound and its derivatives is crucial for understanding their properties and function. A suite of advanced analytical techniques is employed for this purpose, with spectroscopy and crystallography playing pivotal roles.

Spectroscopic methods such as Fourier-transform infrared (FT-IR) and nuclear magnetic resonance (NMR) spectroscopy are fundamental for confirming the molecular composition and connectivity of synthesized benzimidazole derivatives. uomustansiriyah.edu.iqresearchgate.net UV-visible absorption spectroscopy provides insights into the electronic transitions within the molecule, often revealing characteristic peaks corresponding to π-π* and charge transfer transitions. researchgate.net Photoluminescence studies can uncover the emissive properties of these compounds, which is particularly relevant for applications in fluorescence and optoelectronics. researchgate.net

Single-crystal X-ray diffraction is the gold standard for determining the three-dimensional arrangement of atoms in a crystalline solid. This technique provides precise information on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding and π–π stacking. researchgate.netnih.gov For instance, a study on a related benzimidazolium salt detailed the crystal system, space group, and unit cell parameters, and revealed the planarity of the benzimidazole moiety. nih.gov Such detailed structural information is invaluable for understanding the solid-state packing and its influence on the material's properties. Hirshfeld surface analysis is another powerful tool used to visualize and quantify intermolecular interactions within the crystal structure. nih.gov

Recent advancements in these analytical techniques continue to provide deeper insights into the structure-property relationships of benzimidazole derivatives. The combination of spectroscopic and crystallographic data allows for a comprehensive characterization, which is essential for rational drug design and the development of new materials.

Expanding Computational Modeling Applications for Predictive Research

Computational modeling has become an indispensable tool in modern chemical research, offering predictive insights into the properties and behavior of molecules like this compound. Density Functional Theory (DFT) calculations, for example, can provide a deeper understanding of molecular structure, charge distribution, and reactivity. researchgate.net These computational methods allow for the investigation of various molecular properties, including vibrational frequencies, chemical shifts, and thermodynamic parameters. researchgate.net

Frontier molecular orbital (FMO) analysis, which examines the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), is crucial for predicting the electronic and optical properties of a molecule. researchgate.net The energy gap between the HOMO and LUMO can indicate the molecule's chemical reactivity and kinetic stability. Molecular electrostatic potential (MEP) mapping helps to visualize the charge distribution and identify regions susceptible to electrophilic and nucleophilic attack. researchgate.net

In the context of drug discovery, molecular docking simulations are employed to predict the binding affinity and interaction modes of a ligand with a biological target. nih.gov This can help to identify potential drug candidates and guide the design of more potent and selective molecules. For example, docking studies have been used to support the anticancer and antimicrobial data of novel heterocyclic compounds. nih.gov Natural bond orbital (NBO) analysis can further elucidate the intramolecular and intermolecular interactions that stabilize the molecule and its complexes. researchgate.net These computational approaches, when used in synergy with experimental work, can significantly accelerate the research and development process for new materials and therapeutic agents based on the this compound scaffold.

Novel Materials Science Frontiers and Device Integration

The unique electronic and photophysical properties of benzimidazole derivatives, including this compound, position them as promising candidates for a variety of applications in materials science. nih.gov Their inherent fluorescence and ability to act as electron-accepting moieties make them suitable for the development of advanced optical and electronic materials. rsc.orgresearchgate.net

One significant area of exploration is in the field of organic electronics. Benzimidazole derivatives are being investigated for their potential use in organic light-emitting diodes (OLEDs) and as organic semiconductors. Their tunable electronic properties, which can be modified through chemical synthesis, allow for the design of materials with specific energy levels for efficient charge transport and light emission.

Furthermore, the ability of benzimidazole derivatives to form stable metal complexes opens up possibilities in the creation of novel coordination polymers and metal-organic frameworks (MOFs). researchgate.net These materials can exhibit interesting magnetic, catalytic, and porous properties. The benzimidazole scaffold has also been utilized in the development of chemosensors, where changes in fluorescence or other optical properties upon binding to a specific analyte can be used for detection. rsc.org For instance, a benzimidazole-salicylic acid derivative demonstrated high selectivity for Fe³⁺ ions. rsc.org The integration of these functional molecules into devices represents a key step towards realizing their full potential in materials science and technology.

Deeper Mechanistic Biological Insights and Target Validation

The broad spectrum of biological activities exhibited by benzimidazole derivatives necessitates a deeper understanding of their mechanisms of action at the molecular level. While many compounds have shown promising antimicrobial, anticancer, and other pharmacological effects, the precise biological targets and pathways they modulate often require further investigation. nih.govmdpi.com

The bicyclic structure of benzimidazole allows it to interact with various biological macromolecules, including enzymes and nucleic acids, through non-covalent interactions such as hydrogen bonding, π–π stacking, and hydrophobic interactions. nih.gov For example, some benzimidazole derivatives have been shown to bind to DNA, potentially inhibiting DNA-dependent enzymes. mdpi.com In the context of antifungal activity, a proposed mechanism for some benzimidazole hybrids is the inhibition of lanosterol (B1674476) 14α-demethylase, an enzyme crucial for ergosterol (B1671047) biosynthesis in fungal membranes. nih.gov

常见问题

Basic: What are the common synthetic routes for 2-(furan-3-yl)-1H-1,3-benzodiazole, and how are intermediates characterized?

Answer:

The synthesis typically involves condensation of 1,2-phenylenediamine with furan-3-carbaldehyde derivatives under acidic conditions. Microwave-assisted methods (e.g., using HCl in ethanol at controlled temperatures) can improve reaction efficiency and yield . Key intermediates are characterized via:

- Melting point analysis to assess purity.

- Spectroscopic techniques : IR (C=N stretching ~1600 cm⁻¹), (benzimidazole protons at δ 7.2–8.5 ppm), and (furan carbons at ~110–150 ppm) .

- Elemental analysis (C, H, N) to confirm stoichiometric ratios .

Basic: How do researchers validate the structural integrity of this compound derivatives?

Answer:

Structural validation employs:

- Single-crystal X-ray diffraction for unambiguous confirmation of molecular geometry and intermolecular interactions (e.g., π-π stacking in benzimidazole cores) .

- Mass spectrometry (ESI-MS or HRMS) to verify molecular ion peaks and fragmentation patterns .

- HPLC purity assessment (>95% purity) using reverse-phase columns and UV detection .

Advanced: How can microwave-assisted synthesis optimize the yield of this compound compared to conventional methods?

Answer:

Microwave irradiation enhances reaction kinetics by enabling rapid, uniform heating. For example:

- Solvent selection : Ethanol with 0.05% HCl reduces side reactions compared to refluxing in DMF .

- Time reduction : Reactions complete in 20–30 minutes vs. 6–12 hours for conventional heating .

- Yield improvement : Reported yields increase from ~60% (traditional) to >85% (microwave) .

Advanced: How do computational methods like molecular docking predict the bioactivity of this compound derivatives?

Answer:

AutoDock4 or Vina software is used to simulate ligand-receptor interactions:

- Receptor preparation : Flexible sidechains (e.g., tyrosinase active site) accommodate induced-fit binding .

- Docking parameters : Grid box centered on catalytic residues, with scoring functions (e.g., binding energy ≤ −8 kcal/mol) prioritizing high-affinity candidates .

- Validation : Cross-docking with known inhibitors (e.g., kojic acid) ensures protocol reliability .

Advanced: What strategies resolve spectral data contradictions (e.g., 1H NMR^1 \text{H NMR}1H NMR splitting patterns) in benzimidazole derivatives?

Answer:

Discrepancies arise from tautomerism or solvent effects. Mitigation strategies include:

- Variable-temperature NMR to identify tautomeric equilibria (e.g., N–H proton exchange broadening at low temps) .

- COSY and HSQC experiments to assign overlapping signals in aromatic regions .

- DFT calculations (e.g., Gaussian) to predict chemical shifts and compare with experimental data .

Advanced: How can multi-step syntheses incorporate this compound into complex bioactive scaffolds?

Answer:

Example workflow:

Functionalization : Introduce substituents (e.g., triazole or thiazole) via Cu-catalyzed azide-alkyne cycloaddition (CuAAC) .

Bioactivity testing : Screen for kinase or tyrosinase inhibition using enzymatic assays (IC determination) .

SAR analysis : Correlate substituent electronic effects (e.g., electron-withdrawing groups on furan) with activity .

Basic: What safety protocols are essential when handling this compound in the lab?

Answer:

- PPE : Gloves, goggles, and lab coats to avoid dermal/ocular exposure .

- Ventilation : Use fume hoods during synthesis to prevent inhalation of volatile reagents (e.g., HCl) .

- Spill management : Neutralize acids with sodium bicarbonate and adsorb solids with vermiculite .

Advanced: How does X-ray crystallography resolve disorder in 2-(furan-3-yl)-1H,3-benzodiazole derivatives?

Answer:

- Data collection : High-resolution (<1.0 Å) datasets at low temperatures (e.g., 200 K) minimize thermal motion .